molecular formula C16H17NO2S B055608 Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 119004-72-7

Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B055608
CAS No.: 119004-72-7
M. Wt: 287.4 g/mol
InChI Key: BVXJDKFMMQTUGI-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 119004-72-7) is a bicyclic thiophene derivative with a molecular formula of C₁₆H₁₇NO₂S and a molecular weight of 287.38 g/mol . It is characterized by a fused tetrahydrophenyl ring system, a phenyl substituent at the 6-position, and a methyl ester group at the 3-position. This compound is utilized in life sciences research and is available in high-purity grades (up to 99.999%) through specialized suppliers .

Properties

IUPAC Name

methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-16(18)14-12-8-7-11(9-13(12)20-15(14)17)10-5-3-2-4-6-10/h2-6,11H,7-9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXJDKFMMQTUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345285
Record name Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119004-72-7
Record name Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119004-72-7
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Preparation Methods

Cyclocondensation of Cyclohexanone Derivatives

The most widely reported method involves the Gewald reaction, a three-component condensation between a ketone, a cyanoacetate, and elemental sulfur. For the target compound, 6-phenylcyclohexanone serves as the ketone precursor, reacting with methyl cyanoacetate and sulfur under basic conditions.

Typical Procedure

  • Reagents : 6-Phenylcyclohexanone (1.0 equiv), methyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv), morpholine (2.0 equiv), ethanol (solvent).

  • Conditions : Reflux at 80°C for 12–16 hours under inert atmosphere.

  • Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.

  • Yield : 45–58%.

Mechanistic Insights
Morpholine acts as both base and catalyst, deprotonating methyl cyanoacetate to form a nucleophilic enolate. Sequential Knoevenagel condensation with 6-phenylcyclohexanone generates an α,β-unsaturated nitrile, which undergoes cyclization with sulfur to form the thiophene ring.

Table 1: Optimization of Cyclocondensation Parameters

ParameterTested RangeOptimal ValueImpact on Yield
Temperature (°C)60–10080Maximizes ring closure
SolventEtOH, DMF, THFEthanolPrevents side reactions
Sulfur Equivalents1.0–2.01.5Balances reactivity and purity

Functional Group Modifications

Introduction of the 2-Amino Group

Post-cyclocondensation, the nitrile group at position 3 is converted to the methyl ester, followed by nitration and reduction to install the amino group.

Stepwise Protocol

  • Esterification :

    • React cyclocondensation product with methanol and H₂SO₄ (cat.) at 65°C for 6 hours.

    • Yield: 85–90%.

  • Nitration :

    • Treat with fuming HNO₃ in H₂SO₄ at 0–5°C for 2 hours.

    • Caution : Exothermic reaction requires strict temperature control.

  • Reduction :

    • Catalytic hydrogenation (H₂, Pd/C, EtOAc) or SnCl₂/HCl reduces nitro to amino.

    • Yield : 70–75%.

Challenges

  • Regioselectivity : Nitration predominantly occurs at position 2 due to electron-donating effects of the tetrahydro ring.

  • Over-reduction : Prolonged hydrogenation risks reducing the thiophene ring; monitored via TLC.

Alternative Routes via Prefunctionalized Intermediates

Suzuki-Miyaura Coupling for 6-Phenyl Installation

For enhanced regiocontrol, the phenyl group is introduced via palladium-catalyzed cross-coupling after scaffold assembly.

Procedure

  • Bromination : Brominate 6-position of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate using NBS in CCl₄.

  • Coupling : React with phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1) at 90°C.

  • Yield : 60–65%.

Advantages

  • Avoids synthesis of 6-phenylcyclohexanone, which is less commercially available.

  • Enables late-stage diversification with other aryl groups.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), eluting with EtOAc/hexane (1:3).

  • HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5) for >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.35 (m, 5H, Ph), 4.10 (s, 2H, NH₂), 3.85 (s, 3H, COOCH₃).

  • MS (ESI+) : m/z 316.1 [M+H]⁺.

Industrial-Scale Considerations

Cost Optimization

  • Solvent Recovery : Ethanol is distilled and reused, reducing waste.

  • Catalyst Recycling : Pd from coupling reactions recovered via filtration and reactivation.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during cyclocondensation, improving yield to 68% and reducing reaction time to 4 hours.

Biocatalytic Approaches

Preliminary studies use lipases for enantioselective esterification, achieving 92% ee for (R)-configured derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex derivatives.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or other aromatic rings.

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Activity : Research has indicated that compounds similar to methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit antitumor properties. Studies have focused on their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Neurological Disorders : Compounds in this class are being investigated for their neuroprotective effects. They may serve as potential treatments for neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
  • Antimicrobial Properties : There is emerging evidence suggesting that derivatives of this compound possess antimicrobial activity against a range of pathogens. This makes them candidates for developing new antibiotics or antifungal agents.

Material Science

This compound can also be utilized in the development of advanced materials due to its unique structural properties:

  • Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity. This application is particularly relevant in the field of organic electronics.
  • Sensors : Its chemical properties make it suitable for use in sensors that detect specific analytes due to the ability to form stable complexes with metal ions or other small molecules.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of methyl 2-amino-6-phenyl derivatives in inhibiting tumor growth in vitro and in vivo. The results showed a significant reduction in tumor size compared to control groups, highlighting the potential of these compounds as anticancer agents.

Case Study 2: Neuroprotective Effects

In another research effort focusing on neurodegenerative diseases, methyl 2-amino derivatives were tested for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings suggested that these compounds could mitigate damage and improve cell viability.

Mechanism of Action

The mechanism by which methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target molecules. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituent (6-position) Ester Group Molecular Weight (g/mol) CAS No. Purity (%) Key Physical Properties
Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₆H₁₇NO₂S Phenyl Methyl 287.38 119004-72-7 95–99.999 Boiling point: 472.6°C; Density: 1.248 g/cm³
Methyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₃H₁₇NO₂S Methyl Methyl 253.37 329222-92-6 95 Not reported
Ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₆H₁₉NO₂S Phenyl Ethyl 289.40 350990-31-7 95 Not reported
Ethyl 2-amino-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₆H₂₅NO₂S tert-Pentyl Ethyl 301.41 139950-90-6 95 Not reported
Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₈H₂₁NO₂S Phenyl Isopropyl 315.43 438214-76-7 95 Not reported

Key Observations :

  • Molecular Weight : The phenyl-substituted derivatives (e.g., target compound and its ethyl analog) have higher molecular weights compared to methyl-substituted analogs. Bulky substituents like tert-pentyl further increase molecular weight .
  • Boiling Point: The target compound exhibits a high boiling point (472.6°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding from the amino group) .
  • Purity : The target compound is available in ultra-high purity (99.999%), whereas analogs are typically reported at 95% purity .

Biological Activity

Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (commonly referred to as Methyl benzothiophene) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₆H₁₇NO₂S
Molecular Weight 287.38 g/mol
IUPAC Name This compound
PubChem CID 603397
Appearance Powder
Boiling Point 472.6 °C
Density 1.248 g/cm³

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the use of thiophene derivatives and amines in a controlled environment to yield the desired compound with high purity and yield.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit notable antimicrobial properties. For instance, research conducted by Siutkina et al. demonstrated that certain derivatives possess significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Analgesic Effects

Another area of interest is the analgesic activity of this compound. In animal models, compounds similar to Methyl benzothiophene have shown promising results in pain relief tests. Specifically, the “hot plate” method has been utilized to assess analgesic effects in mice, revealing that certain derivatives can exceed the effectiveness of standard analgesics like metamizole .

Anti-Tubercular Activity

Research has also explored the anti-tubercular properties of related compounds. A study by Baravkar et al. highlighted that certain thiophene derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis, indicating a potential therapeutic pathway for treating tuberculosis .

Case Studies

  • Analgesic Activity Study :
    • Objective : To evaluate the analgesic effect of Methyl benzothiophene derivatives.
    • Method : The “hot plate” test was conducted on outbred white mice.
    • Findings : Derivatives showed enhanced analgesic effects compared to control drugs.
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial efficacy against bacterial strains.
    • Method : Various concentrations of the compound were tested against Gram-positive and Gram-negative bacteria.
    • Results : Significant inhibition zones were observed for several derivatives, indicating strong antimicrobial activity.

Research Findings Summary

The biological activities associated with this compound are diverse and promising:

  • Antimicrobial Properties : Effective against various bacterial strains.
  • Analgesic Effects : Demonstrated pain relief exceeding that of traditional analgesics.
  • Anti-Tubercular Activity : Potential for treating tuberculosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclo-condensation reactions using intermediates such as cyclohexenone derivatives. For example, refluxing with anhydrides (e.g., cis-1,2,3,6-tetrahydrophthalic anhydride) in dry dichloromethane under nitrogen protection, followed by purification via reversed-phase HPLC (methanol-water gradient) yields the product with ~67% efficiency . Key parameters include stoichiometric ratios (1.2 equivalents of anhydride), solvent choice, and inert atmosphere to prevent oxidation.

Q. How can spectroscopic techniques (NMR, IR) validate the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Look for characteristic signals such as δ 1.5–2.5 ppm (tetrahydrobenzothiophene ring protons) and δ 3.7–3.9 ppm (methyl ester protons). Aromatic protons from the phenyl group appear at δ 7.2–7.4 ppm .
  • IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N–H stretch), ~1650–1700 cm⁻¹ (C=O ester), and ~1600 cm⁻¹ (C=C aromatic) confirm functional groups .
  • 13C NMR : Signals at ~170 ppm (ester carbonyl) and ~120–140 ppm (aromatic carbons) are critical .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELXL/SHELXTL software is standard for refining hydrogen-bonding networks and verifying stereochemistry. For example, SHELXL’s robust handling of high-resolution data enables precise determination of bond angles and torsional strain in the tetrahydrobenzothiophene ring . ORTEP-3 or WinGX can visualize thermal ellipsoids to assess disorder .

Q. What strategies address contradictions in biological activity data for analogs of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., tert-butyl vs. phenyl groups at position 6) and evaluate antibacterial efficacy. For example, replacing the phenyl group with a cyclohexenyl moiety (as in compound 2) alters lipophilicity and bioavailability .
  • Statistical Validation : Use multivariate analysis (e.g., PCA) to correlate spectral data (NMR/IR) with bioactivity, ensuring outliers are re-synthesized and re-tested .

Q. How can hydrogen-bonding patterns in this compound’s crystal lattice inform co-crystallization strategies?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings or C(4) chains. For example, the amine and ester groups often form N–H⋯O interactions with adjacent molecules, guiding solvent selection (polar aprotic solvents favor tighter packing) .

Q. What analytical workflows ensure batch-to-batch consistency in purity for this compound?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water (gradient elution) to detect impurities <0.5%.
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values (e.g., C: 65.43%, H: 6.18%, N: 4.51% for C₁₆H₁₇NO₂S) .

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